3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is a halogenated heterocyclic compound with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, along with a propynyl group and a hydroxyl group. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Coupling Reactions: Palladium catalysts and copper iodide are typically used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes or ketones.
Coupling Reactions: Products include complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is largely dependent on its chemical structure. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a bromine atom.
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Contains a benzyloxy group instead of a bromine atom.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains both a bromine and a methoxy group.
Uniqueness
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZFIXVXRTDRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640074 |
Source
|
Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-37-5 |
Source
|
Record name | 3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873302-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.